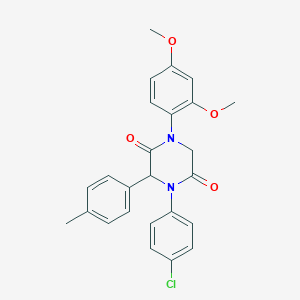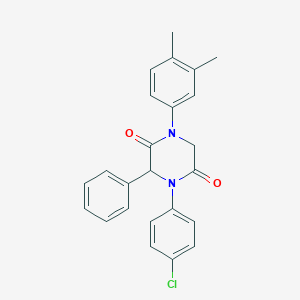
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Mecanismo De Acción
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione acts on the endocannabinoid system by binding to the CB1 and CB2 receptors, which are found throughout the body. These receptors are involved in the regulation of various physiological processes, including pain sensation, mood regulation, and immune function. By binding to these receptors, this compound can modulate their activity and produce a wide range of effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-cancer activity. It has also been shown to have neuroprotective effects, and may have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency and potential for abuse also make it a controlled substance, which can make it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione, including its potential as a therapeutic agent for pain, inflammation, and neurological disorders. It may also have potential as an anti-cancer agent, and further research is needed to explore this possibility. Additionally, research is needed to better understand the mechanisms of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylphenylamine to form 4-(4-chlorophenyl)-3,4-dimethylphenylamine. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is then reacted with phenylpiperazine to form this compound.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential as an anti-cancer agent.
Propiedades
Fórmula molecular |
C24H21ClN2O2 |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-8-11-21(14-17(16)2)26-15-22(28)27(20-12-9-19(25)10-13-20)23(24(26)29)18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3 |
Clave InChI |
TXRDNNKPPFUSFH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


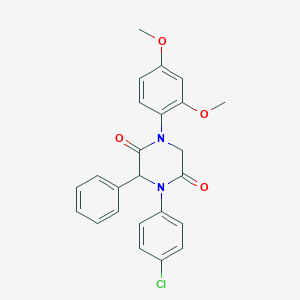

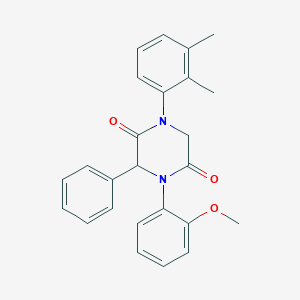
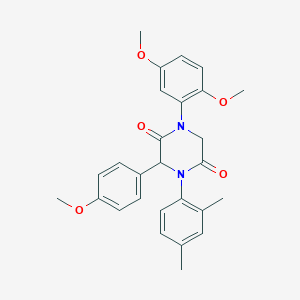
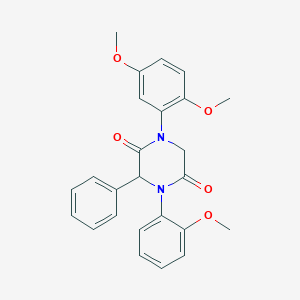
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242491.png)
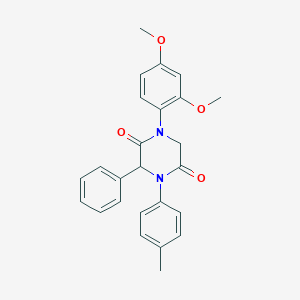
![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
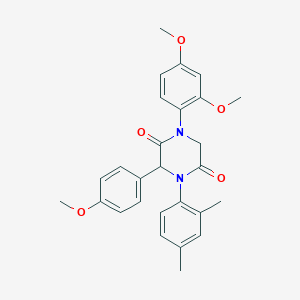
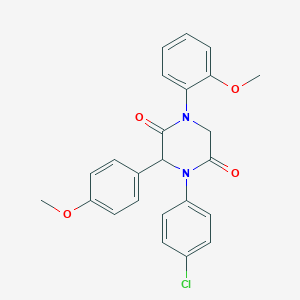

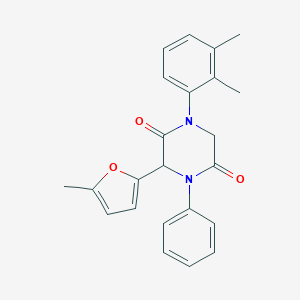
![1-(2,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242505.png)
